molecular formula C11H15NO2 B1224710 gamma-Aminobutyric acid benzyl ester CAS No. 46347-99-3

gamma-Aminobutyric acid benzyl ester

Cat. No. B1224710
CAS RN: 46347-99-3
M. Wt: 193.24 g/mol
InChI Key: XBOKVZLSXVZKLI-UHFFFAOYSA-N
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Description

Gamma-aminobutyric acid (GABA) is a non-protein amino acid that naturally and widely occurs in animals, plants, and microorganisms . It is the chief inhibitory neurotransmitter in the central nervous system of mammals . It has become a popular dietary supplement and has promising application in the food industry .


Synthesis Analysis

GABA in mouse brains was synthesized by α-decarboxylation under the action of glutamic acid decarboxylase (GAD) with glutamic acid (Glu) as substrate . Traditional microbial GABA synthesis requires continuous oxygen supplementation .


Molecular Structure Analysis

The empirical formula of GABA is C4H9NO2 and the molecular mass is 103.12 g/mol . GABA exerts various physiological functions by binding at pre- and postsynaptic receptors (GABA receptors) at inhibitory synapses in the brain .


Chemical Reactions Analysis

Treatment of disorders resulting from low levels of GABA involves increasing its concentration by either stimulating its biosynthesis or inhibiting its metabolism .


Physical And Chemical Properties Analysis

GABA is a non-protein amino acid. Its empirical formula is C4H9O2N and the molecular mass is 103.12 g/mol . GABA accumulation is mainly affected by environmental factors such as temperature, humidity, and oxygen content .

Mechanism of Action

GABA induces a state of calmness and tranquility by inhibiting neurotransmitters that decrease the activity of neurons associated with manic behavior and acute agitation .

Safety and Hazards

When handling GABA, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

GABA has gained significant attention in recent years due to its extensive benefits for human health . The focus of future research could be on developing GABA-enriched plant varieties and food products, and providing insights for efficient production of GABA through synthetic biology approaches .

properties

IUPAC Name

benzyl 4-aminobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOKVZLSXVZKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963555
Record name Benzyl 4-aminobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

46347-99-3
Record name gamma-Aminobutyric acid benzyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046347993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl 4-aminobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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